4-Ethenylbenzeneundecanoic Acid

Description

However, structurally related compounds, such as 4-Ethynylbenzoic acid (C₉H₆O₂) and 4-Hydroxybenzoic acid (C₇H₆O₃), are well-documented. Based on nomenclature patterns, "4-Ethenylbenzeneundecanoic Acid" likely refers to an undecanoic acid (11-carbon chain) substituted with an ethenylbenzene group. The absence of direct data on this compound in the evidence suggests it may be a novel or less-studied derivative. This article will focus on comparisons with structurally or functionally similar compounds from the evidence.

Properties

Molecular Formula |

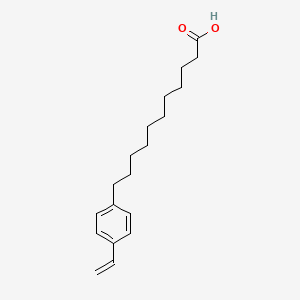

C19H28O2 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

11-(4-ethenylphenyl)undecanoic acid |

InChI |

InChI=1S/C19H28O2/c1-2-17-13-15-18(16-14-17)11-9-7-5-3-4-6-8-10-12-19(20)21/h2,13-16H,1,3-12H2,(H,20,21) |

InChI Key |

PMWDDENSAKBISK-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Industrial Preparation of 11-Bromoundecanoic Acid (Key Intermediate)

- Starting Material: 10-Undecenoic acid (undecylenic acid), typically derived from castor oil via transesterification and pyrolysis steps.

- Hydrobromination: 10-Undecenoic acid is reacted with gaseous hydrogen bromide in the presence of benzoyl peroxide as a radical initiator, favoring anti-Markovnikov addition to produce 11-bromoundecanoic acid with 95% yield. The reaction is performed in toluene at 0 °C to control exothermicity.

- Purification: Removal of toluene and unreacted HBr under reduced pressure yields the brominated product, which is used for further transformations.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Transesterification | Castor oil + methanol, 80 °C | Quantitative | Produces methyl ricinoleate |

| Pyrolysis | 400–575 °C, steam cracking | - | Cleaves methyl ricinoleate |

| Hydrolysis | NaOH, 25 °C, 30 min | Quantitative | Produces 10-undecenoic acid |

| Hydrobromination | HBr gas, BPO, 0 °C, toluene | 95 | Produces 11-bromoundecanoic acid |

Conversion to Alcohol and Other Derivatives

- 11-Bromoundecanoic acid can be converted to 11-bromo-undecanol by reduction with borane-dimethyl sulfide complex in tetrahydrofuran (THF), followed by acid workup.

- Further functionalization includes formation of esters or coupling with other molecules for polymer or complex molecule synthesis.

Coupling of Vinylbenzene to Undecanoic Acid Chain

The linking of the vinylbenzene moiety to the undecanoic acid chain can be achieved by:

- Friedel–Crafts Acylation and Subsequent Reduction: Attaching the undecanoic acid side chain to the vinylbenzene ring via acylation and then reducing to the alkyl chain.

- Esterification and Hydrolysis: Forming esters between vinyl-substituted benzoic acid derivatives and undecanol derivatives, followed by hydrolysis to yield the acid.

- Cross-Coupling Reactions: Using Suzuki or Negishi coupling to link vinylbenzene derivatives with halogenated undecanoic acid derivatives or their esters.

Representative Experimental Procedure (Literature-Based)

Synthesis of 11-Bromo-Undecanoic Acid (Intermediate)

| Reagents | Amount | Conditions |

|---|---|---|

| 10-Undecenoic acid | 20 g (108.5 mmol) | Room temperature, 24 h |

| Benzoyl peroxide (75 wt% in H2O) | 6 g (18.5 mmol) | Radical initiator |

| Hydrogen bromide gas | Excess | Purged through solution |

| Solvent (light petroleum ether) | 250 mL | Stirred for 24 h |

Vinylation of Aromatic Ring (Generalized)

- Palladium-catalyzed Heck reaction of 4-bromobenzene derivatives with ethylene gas under mild conditions.

- Catalyst: Pd(OAc)2 or Pd(PPh3)4

- Base: Triethylamine or potassium carbonate

- Solvent: DMF or toluene

- Temperature: 80–120 °C

- Time: 12–24 h

Data Table Summarizing Preparation Methods

Research Findings and Notes

- The preparation of undecanoic acid derivatives from renewable sources like castor oil is well-established industrially, providing a sustainable route for long-chain fatty acid derivatives.

- Radical hydrobromination with benzoyl peroxide is highly selective for anti-Markovnikov addition, crucial for obtaining the correct brominated intermediate for further functionalization.

- Palladium-catalyzed vinylation reactions offer green and efficient methods to introduce vinyl groups on aromatic rings, with high regioselectivity and yields.

- The coupling of vinylbenzene and undecanoic acid derivatives requires careful control of reaction conditions to preserve the vinyl group and avoid side reactions such as polymerization or over-oxidation.

- Purification techniques including recrystallization, column chromatography, and solvent extraction are essential to obtain high-purity 4-ethenylbenzeneundecanoic acid.

Chemical Reactions Analysis

Types of Reactions: 4-Ethenylbenzeneundecanoic Acid undergoes various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form epoxides or diols.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products:

Oxidation: Epoxides, diols.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Ethenylbenzeneundecanoic Acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its antifungal and anticancer properties.

Industry: Utilized in the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethenylbenzeneundecanoic Acid involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the disruption of fungal cell wall synthesis and membrane integrity. The compound may also modulate gene expression and metabolic pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (e.g., aromatic rings, carboxylic acid groups) or functional roles (e.g., research chemicals, intermediates):

Key Comparative Data

Physicochemical Properties

- Polarity :

- 4-Ethynylbenzoic acid has high polarity due to its ethynyl (-C≡CH) and carboxylic acid (-COOH) groups, enhancing solubility in polar solvents .

- 4-Hydroxybenzoic acid exhibits moderate polarity, with hydroxyl (-OH) and carboxylic acid groups contributing to hydrogen bonding .

- 4-Ethoxy-3-methoxyphenylacetic Acid shows reduced polarity due to ether (-O-) and methyl (-CH₃) groups, favoring solubility in organic solvents .

Stability and Reactivity

- 4-Ethynylbenzoic acid is prone to alkyne-based reactions (e.g., click chemistry) and oxidation due to the ethynyl group .

- 4-Hydroxybenzoic acid is thermally stable but susceptible to esterification and decarboxylation under acidic conditions .

- 4-Hydroxybenzoic Acid-d4 retains the stability of its non-deuterated counterpart but is used in mass spectrometry for tracing metabolic pathways .

Limitations and Knowledge Gaps

- No direct data on 4-Ethenylbenzeneundecanoic Acid were found in the evidence.

- The evidence emphasizes benzoic acid derivatives and phenylacetic acids , highlighting a research bias toward shorter-chain aromatic acids .

Biological Activity

4-Ethenylbenzeneundecanoic acid, a compound derived from the fatty acid family, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a long hydrocarbon chain characteristic of fatty acids, combined with a vinylbenzene moiety. This unique structure may contribute to its biological activities through mechanisms such as membrane disruption in microbial cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to affect bacterial cell membranes, leading to increased permeability and ultimately cell lysis.

The antimicrobial activity is hypothesized to result from:

- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into bacterial membranes, altering their integrity and function.

- Cytoplasmic Leakage : This disruption leads to the leakage of cellular contents, which compromises cell viability .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Case Studies

- Prostate Cancer Cell Lines : A study demonstrated that extracts containing this compound showed significant anticancer activity against prostate cancer cell lines, suggesting its potential as a therapeutic agent .

- Synergistic Effects : The compound may exhibit enhanced effects when used in combination with other bioactive compounds, leading to greater efficacy in cancer treatment .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

Q. What controls are essential for ensuring reproducibility in catalytic hydrogenation studies of this compound?

- Methodological Answer : Include negative controls (no catalyst) and positive controls (e.g., palladium on carbon for known hydrogenation efficiency). Monitor reaction parameters (temperature, H₂ pressure) using in-situ Raman spectroscopy. Replicate experiments across independent batches to account for catalyst deactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.